2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with bromine, fluorine, and benzoxazole groups, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol typically involves a multi-step process. One common method includes the reaction of 3,5-dibromosalicylaldehyde with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine in the presence of a suitable solvent like ethanol. The mixture is refluxed for several hours to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The bromine and fluorine substituents may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2,4-dibromo-6-[(E)-{[(4-fluorophenyl)methyl]imino}methyl]phenol: This compound has a similar structure but lacks the benzoxazole group, which may result in different chemical and biological properties.
2,4-dibromo-6-[(E)-{[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol:
2,4-dibromo-6-[(E)-{[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol: Similar to the previous compound but with a different position of the nitro group, affecting its chemical behavior.
These comparisons highlight the uniqueness of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol, particularly due to the presence of the benzoxazole group and its specific substitution pattern.
Properties
Molecular Formula |
C21H13Br2FN2O3 |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C21H13Br2FN2O3/c1-10-14(19(27)18(23)20(28)17(10)22)9-25-13-5-6-16-15(8-13)26-21(29-16)11-3-2-4-12(24)7-11/h2-9,27-28H,1H3 |
InChI Key |
VNNXDCJAGITXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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